molecular formula C15H18BNO2S2 B6310098 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester CAS No. 2096336-93-3

2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester

Cat. No. B6310098
CAS RN: 2096336-93-3
M. Wt: 319.3 g/mol
InChI Key: WCKLRVUZRYXHKY-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester (2-PSTBP) is an organosulfur compound that has been used in a variety of scientific research applications. This compound is a pinacol ester of 2-(phenylsulfanyl)thiazole-5-boronic acid, which is a derivative of thiazole and boronic acid. 2-PSTBP has been found to be a useful reagent in both organic and inorganic synthesis and has been used in a variety of different applications due to its unique properties.

Scientific Research Applications

2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in inorganic synthesis, and as a ligand in coordination chemistry. In addition, 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester has been used as a reactant in the synthesis of other compounds, such as polymers, and as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester is not well understood. However, it is thought that the boronic acid portion of the molecule binds to the sulfur atom of the thiazole ring, forming a stable covalent bond. This bond is then stabilized by the pinacol ester, which serves to reduce the reactivity of the sulfur atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester are not yet fully understood. However, studies have shown that 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique properties make it an ideal reagent for a variety of applications. However, there are a few limitations that should be considered when using this compound in laboratory experiments. It is not very soluble in water, and its reactivity can be affected by the presence of other compounds.

Future Directions

There are a number of potential future directions for the use of 2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester. One potential direction is the development of new catalysts and reagents based on this compound. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, its use in the synthesis of polymers and other compounds could be explored.

Synthesis Methods

2-(Phenylsulfanyl)thiazole-5-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method is the reaction of 2-phenylsulfanylthiazole with a boronic acid in the presence of a pinacol ester. This reaction is typically carried out in an inert atmosphere, such as argon, and at temperatures ranging from 0-30°C. The reaction is typically completed within 1-2 hours and yields a product with a purity of over 95%.

properties

IUPAC Name

2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2S2/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(21-12)20-11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKLRVUZRYXHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

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